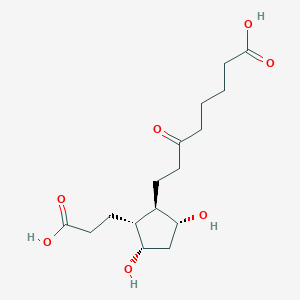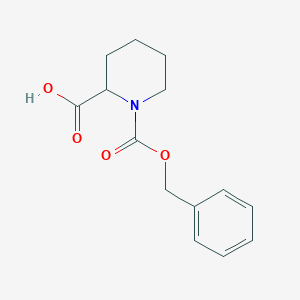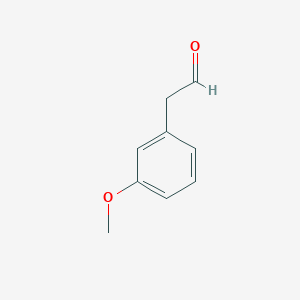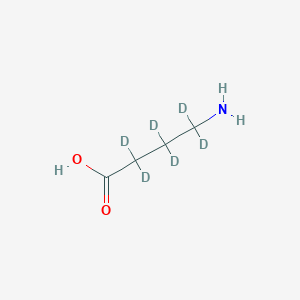
2-(5-bromothiophène-2-yl)-2-oxoacétate d'éthyle
Vue d'ensemble
Description
Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and an ethyl ester group attached to the 2-oxoacetate moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Applications De Recherche Scientifique
Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate typically involves the bromination of thiophene followed by esterification and subsequent oxidation. One common method includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Esterification: The brominated thiophene is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form the ethyl ester.
Oxidation: The final step involves the oxidation of the ester to form the 2-oxoacetate moiety using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the 2-oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidized Derivatives: Various carboxylic acids and ketones.
Reduced Derivatives: Alcohols.
Substituted Derivatives: Amines, thioethers, and ethers.
Mécanisme D'action
The mechanism of action of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate is primarily based on its ability to undergo various chemical reactions. The bromine atom and the 2-oxoacetate moiety provide reactive sites for nucleophilic and electrophilic attacks, respectively. These reactions can lead to the formation of new compounds with different biological and chemical properties. The molecular targets and pathways involved depend on the specific reactions and the resulting products.
Comparaison Avec Des Composés Similaires
- Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate
- Ethyl 2-(5-bromothiophen-2-yl)acetate
- 2-Thiopheneacetic acid, 5-bromo-, ethyl ester
Comparison: Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate is unique due to the presence of the 2-oxoacetate moiety, which provides additional reactivity compared to similar compounds like Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate and Ethyl 2-(5-bromothiophen-2-yl)acetate. This additional functionality allows for a broader range of chemical transformations and applications in various fields.
Propriétés
IUPAC Name |
ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3S/c1-2-12-8(11)7(10)5-3-4-6(9)13-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBGHMBDWGNJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371316 | |
| Record name | Ethyl (5-bromothiophen-2-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22098-10-8 | |
| Record name | Ethyl (5-bromothiophen-2-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

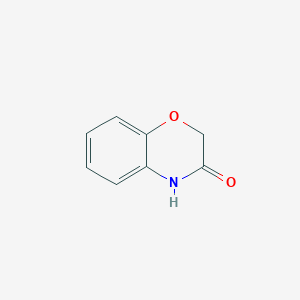

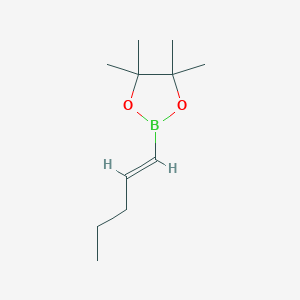
![[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B31675.png)

